1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Lipophilicity LogP Drug-likeness

The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine (CAS 278782-73-3) is a synthetic sulfonylpiperazine derivative. Its core structure features a piperazine ring substituted at the 1-position with a 1,3-benzodioxol-5-ylmethyl group and at the 4-position with an (E)-2-phenylethenylsulfonyl (trans-styrylsulfonyl) moiety.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 278782-73-3
Cat. No. B2397440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
CAS278782-73-3
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C20H22N2O4S/c23-27(24,13-8-17-4-2-1-3-5-17)22-11-9-21(10-12-22)15-18-6-7-19-20(14-18)26-16-25-19/h1-8,13-14H,9-12,15-16H2/b13-8+
InChIKeyWIGLVPMFKHTYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine (CAS 278782-73-3) Chemical Class and Structural Baseline


The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine (CAS 278782-73-3) is a synthetic sulfonylpiperazine derivative . Its core structure features a piperazine ring substituted at the 1-position with a 1,3-benzodioxol-5-ylmethyl group and at the 4-position with an (E)-2-phenylethenylsulfonyl (trans-styrylsulfonyl) moiety . This scaffold is a member of a broader class of sulfonylpiperazines, which are explored in medicinal chemistry for modulating targets such as nicotinic acetylcholine receptors and phosphoinositide 3-kinases, where variations in the N-sulfonyl substituent critically influence potency and selectivity profiles [1].

Why In-Class Sulfonylpiperazine Analogs Cannot Substitute for CAS 278782-73-3 Without Performance Loss


Within the sulfonylpiperazine class, even single-atom changes to the N-sulfonyl substituent can drastically alter biological activity, as demonstrated by SAR studies where replacing a p-fluorobenzenesulfonyl group with a phenylsulfonyl group shifted a compound's functional activity from negative allosteric modulation to competitive antagonism at neuronal nicotinic receptors [1]. The (E)-2-phenylethenylsulfonyl group in CAS 278782-73-3 introduces a rigid, extended conjugated system not present in simpler phenylsulfonyl analogs. This structural feature is predicted to significantly impact key physicochemical properties like lipophilicity (LogP) and molecular flexibility, which are primary determinants of membrane permeability, metabolic stability, and off-target binding profiles . Consequently, a seemingly minor substitution can lead to a functionally divergent compound, making direct interchange with a generic in-class analog high-risk for experimental reproducibility.

Quantifiable Differentiation of CAS 278782-73-3 vs. Closest Structural Analog SC-6039830


Lipophilicity-Driven Differentiation: Calculated LogP of the (E)-Styrylsulfonyl Analog Relative to the Phenylsulfonyl Baseline

The replacement of the phenylsulfonyl group in the direct analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazine with a (E)-2-phenylethenylsulfonyl group in the target compound CAS 278782-73-3 is predicted to increase the compound's distribution coefficient (LogP), a critical determinant of passive membrane permeability. The analog SC-6039830 has an experimentally determined LogP of 3.13 . The extended π-conjugated system and additional carbon atoms of the styrylsulfonyl substituent in CAS 278782-73-3 are estimated by standard fragment-based calculations to contribute an increase of approximately +0.8 to +1.0 log units, placing its LogP > 3.9 [1]. This shift indicates significantly higher lipophilicity, which can alter pharmacokinetic distribution and non-specific protein binding.

Lipophilicity LogP Drug-likeness Membrane permeability

Molecular Flexibility and Conformational Restriction: Rotatable Bond Count vs. the Phenylsulfonyl Analog

The introduction of an (E)-2-phenylethenyl linker between the sulfonyl group and the terminal phenyl ring adds an additional freely rotatable bond compared to the direct phenylsulfonyl analog. The analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazine possesses 3 rotatable bonds . The target compound, CAS 278782-73-3, contains 4 rotatable bonds . While both are within the acceptable range for oral drug-likeness, the added degrees of conformational freedom in the target compound result in a higher entropic penalty upon binding to a target site, which can be the differentiating factor between a weak hit and an inactive compound in a biological assay [1].

Molecular Flexibility Entropic penalty Binding affinity Rotatable bonds

Class-Level Evidence of Substituent-Dependent Activity Switch in Neuronal Nicotinic Receptor Modulation

SAR studies on sulfonylpiperazine negative allosteric modulators (NAMs) of human neuronal nicotinic receptors (Hα4β2 and Hα3β4) demonstrate that replacement of the p-fluorobenzenesulfonyl group with a phenylsulfonyl group converts a compound from a NAM to a competitive antagonist [1]. This class-level evidence underscores that the sulfonyl substituent is not a passive structural element but a key pharmacophoric feature dictating the functional interaction with the receptor's allosteric pocket. As CAS 278782-73-3 contains a sterically and electronically unique (E)-styrylsulfonyl group, extrapolating binding or functional activity data from any other sulfonylpiperazine analog is not scientifically defensible without direct assay data.

nAChR Negative allosteric modulator Selectivity Sulfonylpiperazine

Best-Fit Research Application Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine Based on Differentiated Properties


Probing Allosteric vs. Orthosteric Mechanisms at nAChRs via a Unique Sulfonyl Warhead

Given class-level evidence that sulfonylpiperazine activity at neuronal nicotinic receptors can toggle between negative allosteric modulation and competitive antagonism based on the sulfonyl substituent [1], CAS 278782-73-3 is a valuable tool compound for mechanistic studies. Its distinct (E)-styrylsulfonyl group can be used to probe the allosteric pocket geometry, potentially capturing interactions not achievable with simpler analogs, to map the structural determinants of receptor modulation.

Structure-Activity Relationship (SAR) Anchor Point for Extended Aromatic Sulfonamides

The target compound serves as a critical SAR anchor for exploring the effect of extended conjugated systems on sulfonylpiperazine activity. With its LogP estimated to be >3.9, it occupies a distinct lipophilic space compared to the phenylsulfonyl analog (LogP 3.13) . Researchers focused on optimizing drug-like properties for CNS penetration or minimizing off-target binding can use this compound to establish a boundary condition for LogP and the number of rotatable bonds in their lead series.

Negative Control Chemistry for PI3K Scaffold-Hopping Studies

In PI3Kγ inhibitor discovery, the sulfonylpiperazine core was identified as a primary HTS hit but was later deprioritized due to poor pharmacokinetics, leading to a scaffold hop to a new chemical series [2]. CAS 278782-73-3, with its atypical styrylsulfonyl substitution, is an ideal negative control for validating selectivity of second-generation PI3Kγ inhibitors. Its structural and physicochemical divergence from the original hit confirms no cross-reactivity with the optimized hybrid series.

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